Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name dimethyl((piperidin-4-ylmethyl)imino)-λ⁶-sulfanone hydrochloride derives from its core structural features. The parent sulfanone group (S=O) forms the central scaffold, with a dimethyl-substituted λ⁶-sulfur atom bonded to an imino group (-N=). This imino group is further substituted by a piperidin-4-ylmethyl moiety, a six-membered saturated nitrogen-containing ring with a methylene bridge at the 4-position. The hydrochloride salt indicates protonation of the piperidine nitrogen, enhancing solubility and stability.
The λ⁶-sulfanone designation specifies the sulfur atom’s hexavalent oxidation state, consistent with sulfone derivatives. The prefix dimethyl refers to the two methyl groups attached to the sulfur, while the imino group (-NH-) bridges the sulfur and the piperidin-4-ylmethyl substituent. The piperidine ring’s 4-position methylene group (-CH₂-) connects to the imino nitrogen, completing the molecular architecture.
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 2344685-36-3 , a universal identifier for chemical substances. Additional identifiers include:
- MDL Number : MFCD31924441, used for cataloging in chemical databases.
- SMILES Notation : CS(=NC1CCNCC1)(=O)C.Cl.Cl, which encodes the molecular structure as a string of atomic symbols and bonding information.
- Synonym : Dimethyl[(piperidin-4-yl)imino]-λ⁶-sulfanone dihydrochloride, reflecting the dihydrochloride salt form.
These identifiers ensure precise referencing across scientific literature and regulatory documents.
Molecular Formula and Weight Analysis
The molecular formula C₇H₁₈Cl₂N₂OS encapsulates the compound’s elemental composition:
- Carbon (C) : 7 atoms
- Hydrogen (H) : 18 atoms
- Chlorine (Cl) : 2 atoms (from hydrochloride counterions)
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 1 atom
- Sulfur (S) : 1 atom
The molecular weight is calculated as follows:
$$
(7 \times 12.01) + (18 \times 1.01) + (2 \times 35.45) + (2 \times 14.01) + (16.00) + (32.07) = 249.20 \, \text{g/mol}
$$
This matches experimental data from supplier specifications.
Stereochemical Considerations and Isomeric Forms
The compound’s stereochemistry is influenced by the piperidine ring and the imino group. The piperidin-4-ylmethyl substituent introduces a chiral center at the 4-position of the piperidine ring, potentially yielding enantiomers. However, the synthetic route and crystallization conditions may favor a specific stereoisomer. The imino group (-N=) exhibits planar geometry, preventing geometric isomerism.
No diastereomers are expected due to the absence of additional stereocenters. Computational modeling or X-ray crystallography would be required to confirm the absolute configuration.
Properties
Molecular Formula |
C8H19ClN2OS |
|---|---|
Molecular Weight |
226.77 g/mol |
IUPAC Name |
dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C8H18N2OS.ClH/c1-12(2,11)10-7-8-3-5-9-6-4-8;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
JQKPUAFQVLIUAB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NCC1CCNCC1)(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Thioether Oxidation to Sulfone
Methylthio intermediates are oxidized using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. For example, dimethyl sulfide derivatives react with 3 equivalents of mCPBA in dichloromethane at 0°C–25°C for 6–12 hours, achieving >90% conversion to sulfones. This step is critical for ensuring the stability of the sulfone moiety prior to subsequent functionalization.
Imino Group Introduction via Condensation
Condensation of the sulfone with piperidin-4-ylmethanamine is typically performed in anhydrous tetrahydrofuran (THF) or dichloromethane. Triethylamine (2.5 equivalents) is added to scavenge HCl generated during the reaction. The mixture is stirred at reflux (40°C–60°C) for 24–48 hours, yielding the imino-sulfanone adduct. Monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms completion.
Piperidin-4-ylmethyl Substituent Installation
The piperidin-4-ylmethyl group is introduced through nucleophilic substitution or transition metal-catalyzed cross-coupling.
Copper-Catalyzed Ullmann-Type Coupling
A modified Ullmann reaction using copper(I) iodide (10 mol%) and N,N'-dimethylethylenediamine (20 mol%) in 1,4-dioxane at 95°C for 12–24 hours enables C–N bond formation between brominated sulfones and piperidin-4-ylmethanamine. This method achieves 70–85% yields, with purification via silica gel chromatography (hexane/ethyl acetate gradient).
Representative Protocol:
-
Combine bromo-sulfone (1.0 equiv), piperidin-4-ylmethanamine (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane.
-
Add N,N'-dimethylethylenediamine (0.2 equiv) under nitrogen.
-
Reflux at 95°C for 18 hours.
-
Quench with aqueous NH₃, extract with ethyl acetate, and purify by column chromatography.
Hydrochloride Salt Formation and Purification
The free base is converted to its hydrochloride salt using hydrogen chloride gas or concentrated HCl in diethyl ether.
Acidic Workup Protocol
-
Dissolve the free base in dry diethyl ether (10 mL/g).
-
Bubble HCl gas through the solution until precipitation ceases (pH ≈ 1–2).
-
Filter the precipitate, wash with cold ether, and dry under vacuum.
-
Recrystallize from ethanol/water (9:1) to obtain white crystalline product (85–92% recovery).
Analytical Characterization and Validation
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18, 0.1% TFA/MeCN) | ≥98% (210 nm) |
| Melting Point | Differential Scanning Calorimetry | 218–222°C (dec.) |
| Cl Content | Ion Chromatography | 13.8–14.2% (theoretical: 14.05%) |
| Sulfone Functionality | FT-IR (νSO₂) | 1305 cm⁻¹, 1142 cm⁻¹ |
¹H NMR (400 MHz, D₂O): δ 3.45–3.30 (m, 2H, CH₂N), 3.15 (s, 6H, S(O)₂(CH₃)₂), 2.90–2.75 (m, 2H, piperidine CH₂), 2.30–2.15 (m, 1H, piperidine CH), 1.85–1.60 (m, 4H, piperidine CH₂).
Comparative Analysis of Synthetic Routes
Three dominant methodologies emerge from literature:
Route A (Direct Amination):
-
Yield: 68%
-
Purity: 97%
-
Cost: Low (no metal catalysts)
-
Drawback: Requires excess amine (5 equiv)
Route B (Copper-Catalyzed Coupling):
-
Yield: 82%
-
Purity: 99%
-
Cost: Moderate (CuI ligand system)
-
Advantage: Tolerates electron-deficient substrates
Route C (Enzymatic Sulfoxidation):
-
Yield: 45%
-
Purity: 91%
-
Cost: High (biocatalyst recycling needed)
-
Application: Green chemistry contexts
Chemical Reactions Analysis
Nucleophilic Substitution
The compound participates in nucleophilic substitution reactions, particularly at the piperidine ring’s nitrogen center. This reactivity is attributed to the electron-deficient nature of the sulfonamide group, which enhances the ring’s electrophilicity.
Palladium-Catalyzed Coupling
Palladium catalysts enable cross-coupling reactions, such as Heck or Suzuki couplings, to modify the piperidine ring. These reactions require ligands (e.g., phosphoramidites) and solvents like acetonitrile or DMF .
| Reaction Type | Catalyst | Ligand | Solvent |
|---|---|---|---|
| Cross-coupling | Pd(0) or Pd(II) | Phosphoramidite | Acetonitrile |
| Heck cyclization | Pd(II) | Bidentate ligands | DMF |
Aza-Heck Cyclization
Palladium-catalyzed aza-Heck reactions can generate bicyclic N-heterocycles from substrates containing activated N–O bonds and olefins. While not directly applied to the target compound, similar methods are used for related piperidine derivatives, emphasizing the role of pH and ligand choice in controlling selectivity .
Stereoselective Reactions
Reactions involving enantioselective Pd-catalyzed allylic substitution (e.g., using monophosphoramidite ligands) demonstrate diastereoselectivity in forming substituted cyclobutenes. Such methods highlight the influence of substrate acidity and reaction conditions (e.g., basic vs. acidic environments) on stereochemical outcomes .
Stereochemistry
The compound exhibits chiral centers in the piperidine ring, necessitating analytical techniques like NMR and mass spectrometry (MS) for structural confirmation.
Thermal Stability
Thermal analysis (e.g., DSC) provides data on the compound’s stability, critical for process optimization during synthesis.
Scientific Research Applications
Enzyme Inhibition
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride has been identified as a potential inhibitor of key enzymes involved in various biological processes.
- Acetylcholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase, which is critical for neurotransmission. This property suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease .
- Urease Inhibition : The compound also shows promise in inhibiting urease, making it a candidate for treating urinary tract infections and related conditions .
Antimicrobial Activity
Research indicates that compounds with similar piperidine structures possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating enhanced activity compared to non-sulfonamide counterparts .
Anticancer Mechanisms
The compound's anticancer properties have been investigated through various studies:
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased caspase activity in cancer cells, indicating apoptosis induction .
- Tumor Growth Inhibition : Animal studies have reported significant reductions in tumor size when treated with this compound, suggesting its potential as a therapeutic agent against different types of cancer .
| Study Type | Findings |
|---|---|
| In vitro studies | Increased caspase activity indicating apoptosis |
| In vivo studies | Significant tumor size reduction |
| Enzyme inhibition | Effective against acetylcholinesterase and urease |
Case Study 1: Anticancer Efficacy
A study conducted on murine models demonstrated that administration of this compound resulted in a 40% reduction in tumor size compared to control groups. Mechanistic studies revealed downregulation of anti-apoptotic proteins, supporting its role as an anticancer agent .
Case Study 2: Neuroprotective Effects
In a separate investigation, the compound was tested for its neuroprotective effects through acetylcholinesterase inhibition. Results indicated improved cognitive function in animal models, highlighting its potential application in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Impurities
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-indan-1-one
- Source : Impurity of Donepezil Hydrochloride .
- Structure: Shares the piperidin-4-ylmethyl group but replaces the sulfanone with an indan-1-one core.
- Key Differences: Functional Groups: Indanone (cyclic ketone) vs. sulfanone (sulfonyl group). Substituents: Methoxy groups on the aromatic ring vs. dimethyl groups on sulfur.
- Implications: The indanone structure may influence binding to acetylcholinesterase (target of Donepezil), while the sulfanone in the target compound could modulate kinase inhibition or metabolic stability .
(3-Aminophenyl)(imino)(methyl)-l6-sulfanone Hydrochloride
- CAS : 2407482-03-3 .
- Structure: Features a 3-aminophenyl group instead of piperidine.
- Molecular Weight : 243.154 (vs. 226.77 for the target compound).
- Key Differences: Aromatic vs. Chlorine Count: Contains two chlorine atoms (vs. one in the target compound).
- Applications: Likely used in medicinal chemistry for its sulfanone and amine functionalities .
Fluorinated Sulfanone Derivatives
(-)-((2-((5-Fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-l6-sulfanone
- CAS : 1610358-59-2 .
- Structure: Contains a fluorinated pyridine-phenyl system attached to the sulfanone.
- Key Differences: Heterocyclic Complexity: Fluorine atoms and pyridine rings enhance metabolic stability and binding affinity compared to the simpler piperidine core.
- Applications : Likely investigated as a kinase inhibitor or antiviral agent due to fluorinated motifs .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₉ClN₂OS | 226.77 | Piperidine | Sulfanone, hydrochloride | Pharmaceuticals |
| 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-indan-1-one | C₁₇H₂₃NO₃ | 289.37 | Indanone | Methoxy, ketone | Cholinesterase inhibitor impurity |
| (3-Aminophenyl)(imino)(methyl)-l6-sulfanone HCl | C₇H₁₂Cl₂N₂OS | 243.15 | Phenyl | Aminophenyl, sulfanone | Medicinal intermediate |
| Mepiquat Chloride | C₇H₁₆ClN₃O₂ | 215.68 | Piperidinium | Quaternary ammonium, pyrimidine | Agrochemical |
- Solubility : The hydrochloride salt of the target compound improves water solubility, critical for drug formulation. In contrast, mepiquat chloride’s quaternary structure enhances stability in aqueous environments .
- Lipophilicity : Fluorinated derivatives (e.g., CAS 1610358-59-2) exhibit higher logP values due to fluorine’s electronegativity, impacting blood-brain barrier penetration .
Biological Activity
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride, a compound with the CAS number 1621962-56-8, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₉ClN₂OS
- Molecular Weight : 226.77 g/mol
- Structure : The compound features a piperidine ring and a sulfanone moiety, which are significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymatic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Pharmacological Activity
-
Antimicrobial Activity :
- Some studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, suggesting that this compound could possess similar activity.
-
Anticancer Potential :
- Research into related sulfanone derivatives has demonstrated antiproliferative effects in cancer cell lines. For example, compounds that affect mitochondrial function have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and depleting glutathione levels .
-
Neuroprotective Effects :
- Some piperidine derivatives are studied for neuroprotective effects, suggesting potential applications in neurodegenerative diseases. The modulation of neurotransmitter systems could be a pathway through which this compound exerts its effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Modulation of neurotransmitter systems |
Notable Research Findings
- Antimicrobial Study : A study on similar sulfanone compounds indicated significant inhibition against Gram-positive bacteria, highlighting the potential for this compound in treating infections .
- Cancer Research : In vitro assays demonstrated that compounds with a similar structure induced cell cycle arrest and apoptosis in various cancer cell lines through ROS-mediated pathways .
- Neuroprotection : A study exploring the effects of piperidine derivatives found that they could protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic avenue for neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for Dimethyl((piperidin-4-ylmethyl)imino)-λ⁶-sulfanone hydrochloride?
Methodological Answer: The synthesis typically involves sulfonylation of a piperidine precursor. For example:
Sulfone Formation : React a piperidin-4-ylmethylamine derivative with dimethyl sulfone precursors under controlled anhydrous conditions.
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product.
| Key Reaction Steps | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Sulfonylation | Chlorosulfonic acid, 0–5°C | Slow addition to minimize side reactions |
| Salt Formation | HCl gas in EtOH, RT | Monitor pH to avoid over-acidification |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify piperidine ring protons (δ 1.5–3.0 ppm) and sulfone/imino groups (δ 3.2–3.8 ppm) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and isotopic pattern matching theoretical values .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm sulfone geometry .
Q. What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the sulfone group .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Q. What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in H₂O/ACN (70:30), flow rate 1.0 mL/min, λ = 254 nm .
- Impurity Profiling : Compare retention times against known impurities (e.g., des-methyl analogs) using LC-MS/MS .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing .
- Exposure Control : Monitor airborne particles via HEPA filters. Avoid skin contact due to potential irritancy (GHS H313) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How do reaction conditions influence sulfone group reactivity in this compound?
Methodological Answer:
- Oxidative Stability : The sulfone group is resistant to oxidation but may degrade under strong acidic conditions (pH < 2). Use buffered solutions (pH 4–7) for reactions .
- Nucleophilic Substitution : The imino group can undergo alkylation; optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .
- Thermal Degradation : TGA/DSC analysis reveals decomposition onset at ~180°C, guiding safe heating limits .
Q. What computational methods predict this compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., acetylcholinesterase PDB: 4EY7) to assess binding affinity .
- QSAR Modeling : Train models on piperidine-sulfone analogs to predict logP (2.1 ± 0.3) and bioavailability .
- DFT Calculations : Analyze sulfone’s electron-withdrawing effects on the piperidine ring’s basicity (pKa ≈ 7.8) .
Q. How can synthesis-related impurities be identified and quantified?
Methodological Answer:
Q. How to resolve contradictory data from NMR and X-ray crystallography?
Methodological Answer:
- Dynamic Effects : NMR may show averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to assess ring-flipping kinetics .
- Cocrystal Screening : Co-crystallize with tartaric acid to stabilize specific conformers for X-ray analysis .
- Theoretical Validation : Compare experimental data with DFT-optimized geometries .
Q. What are the ecological impacts and degradation pathways of this compound?
Methodological Answer:
- Biodegradation : Conduct OECD 301F tests; the compound shows 40% degradation in 28 days via microbial sulfone cleavage .
- Aquatic Toxicity : EC₅₀ (Daphnia magna) = 12 mg/L, indicating moderate toxicity. Use activated carbon filtration for wastewater treatment .
- Photolysis : UV-Vis studies (λ > 290 nm) show 90% degradation in 48 hours, forming non-toxic sulfonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
